1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
Description
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Properties
IUPAC Name |
1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-10-6-7-23-15(8-10)20-12(3)16(17(23)24)22-18(25)21-13-5-4-11(2)14(19)9-13/h4-9H,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBPBNAKIDNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrido[1,2-a]pyrimidine core, which is characterized by a fused bicyclic structure. The urea moiety and the fluoromethylphenyl group contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds in this class often inhibit key enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR can lead to reduced cell proliferation, making these compounds potential candidates for anticancer therapies .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines by inhibiting enzymes critical for DNA synthesis.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against bacterial strains, suggesting potential antimicrobial applications .
- Enzyme Inhibition : It may act as an inhibitor for various kinases and other enzymes involved in cell signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Here are notable findings:
- Anticancer Studies : A study demonstrated that pyrido[1,2-a]pyrimidine derivatives exhibit potent activity against cancer cell lines such as MCF-7 and A549. The mechanism involved the induction of apoptosis through caspase activation .
- Antimicrobial Activity : Research on similar compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating effective antimicrobial properties .
- Inhibition of DHFR : Inhibitors targeting DHFR have been shown to halt cell division in cancerous cells by disrupting folate metabolism, leading to a decrease in nucleotide synthesis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrido[1,2-a]pyrimidine derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation and survival .
Case Study: NCI-60 Cell Line Screening
A series of derivatives based on the pyrido[1,2-a]pyrimidine scaffold were synthesized and screened against the National Cancer Institute's (NCI) 60 human cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that modifications to the urea and phenyl groups could enhance their anticancer properties .
Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies. Its structural components may allow it to bind effectively to enzyme active sites, thereby modulating their activity. This property is particularly valuable in drug design for conditions where enzyme overactivity contributes to disease progression.
Mechanism of Action
The interaction of this compound with specific enzymes could lead to the modulation of pathways involved in cancer or other diseases. For example, it may inhibit kinases or proteases that are crucial for tumor growth .
Drug Development
Given its structural attributes, this compound is being explored as a lead candidate for developing new drugs targeting various diseases beyond cancer, including inflammatory and infectious diseases.
Potential Therapeutic Targets
Research suggests that derivatives of this compound may interact with various receptors and enzymes implicated in disease processes, making them suitable candidates for further pharmacological development .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea?
The synthesis typically involves multi-step reactions, including coupling of pyrido[1,2-a]pyrimidinone precursors with fluorophenyl urea derivatives. Key steps include:
- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water under reflux (100°C) to facilitate cross-coupling .
- Inert conditions : Reactions performed under nitrogen/argon to prevent hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity (>95%) .
Q. How is structural characterization of this compound validated in academic research?
Researchers employ:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. For example, the pyrido[1,2-a]pyrimidinone carbonyl group typically appears at δ ~165 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₀FN₄O₂: 397.1568) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea groups) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its pharmacological activity against kinase targets?
- Assay selection : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility .
- Control compounds : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
Q. What methodologies address contradictory data in bioactivity studies (e.g., varying IC₅₀ across cell lines)?
- Variable optimization : Assess cell line-specific factors (e.g., membrane permeability via P-glycoprotein expression) using flow cytometry .
- Metabolic stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to evaluate metabolism-driven discrepancies .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences across replicates .
Q. How do structural modifications influence its binding affinity to biological targets?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorine substitution | Enhances metabolic stability and lipophilicity (logP ↑ by ~0.5) | |
| Methyl group at C-2 | Improves steric fit in kinase ATP-binding pockets (ΔIC₅₀: 10 nM → 2 nM) | |
| Urea linker | Facilitates hydrogen bonding with Asp831 in EGFR |
Q. What experimental approaches assess its environmental stability and degradation pathways?
- Hydrolysis studies : Incubate in pH 7.4 buffer (37°C) and monitor degradation via HPLC. Pyrido[1,2-a]pyrimidinone cores are stable, but urea linkages degrade under acidic conditions (t₁/₂ = 24 h at pH 2) .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts using LC-MS/MS .
Methodological Notes
- Data interpretation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw) to minimize structural misassignment .
- Contradictory bioactivity : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
